ML241, chemically known as 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine, is a small-molecule compound initially identified through high-throughput screening efforts. [] This compound exhibits potent and selective inhibitory activity against p97 ATPase, making it a valuable tool in scientific research, particularly in areas related to protein homeostasis, cancer biology, and potentially antiviral therapies. [, , , , ]
ML241 was initially identified through high-throughput screening of compound libraries designed to target HIV-1 integrase. Its classification as an integrase inhibitor places it within a broader category of antiretroviral drugs that also includes reverse transcriptase inhibitors and protease inhibitors. The specific mechanism by which ML241 exerts its effects involves interference with the integrase enzyme's ability to integrate viral DNA into the host cell's genome, thereby preventing viral replication.
The synthesis of ML241 typically involves several key steps that can vary based on the specific synthetic route chosen. Common methods for synthesizing ML241 include:
ML241 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula for ML241 is , indicating a relatively high molecular weight typical for small-molecule inhibitors.
The three-dimensional conformation of ML241 can be analyzed through computational modeling techniques, which provide insights into how the compound fits into the active site of HIV-1 integrase.
ML241 undergoes various chemical reactions that are crucial for its activity as an integrase inhibitor:
The mechanism of action for ML241 primarily involves:
Data from preclinical studies indicate that ML241 demonstrates significant antiviral activity against various strains of HIV-1, highlighting its potential as a therapeutic agent.
ML241 exhibits several notable physical and chemical properties:
These properties are essential for understanding how ML241 behaves in biological systems and how it can be formulated for therapeutic use.
ML241 has several potential applications in scientific research and clinical settings:
ML241 emerged from systematic structure-activity relationship (SAR) studies targeting the quinazoline scaffold, identified through high-throughput screening (HTS) campaigns for p97 ATPase inhibitors [1] [5]. Its discovery marked a significant advancement over earlier compounds like DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine), which exhibited an IC₅₀ of ~1.2 μM against p97 ATPase. By optimizing substitutions at the R₁ and R₂ positions of the quinazoline core, researchers achieved a 12-fold increase in potency, yielding ML241 with an IC₅₀ of 100 nM [5]. The synthesis employed a modular route (Scheme 1 in [1]), enabling independent variation of N² and N⁴ benzyl groups to refine selectivity. Key modifications included halogenated aryl rings at R₁ and unsubstituted benzyl groups at R₂, which minimized off-target effects against protein kinases and central nervous system targets [1] [7]. This precision exemplifies the iterative design principles central to modern medicinal chemistry.
Compound | IC₅₀ (p97 ATPase) | Key Structural Features | Selectivity Profile |
---|---|---|---|
DBeQ | 1.2 μM | N²,N⁴-dibenzyl | Moderate kinase off-target activity |
ML240 | 100 nM | 3-Chlorophenyl at R₁ | >100-fold selectivity over kinases |
ML241 | 100 nM | 2H-benzo[b][1,4]oxazin-4(3H)-yl at R₁ | Low CNS/kinase off-target activity |
The chemical identity of ML241 hydrochloride (CAS# 2070015-13-1) features a bicyclic quinazoline core with a benzoxazine moiety, enhancing binding affinity to p97's D2 ATPase domain [7]. Its molecular weight is 408.93 g/mol, and it exhibits solubility in DMSO (>50 mg/mL), facilitating in vitro assays [7].
Anticancer Mechanisms
ML241 disrupts protein homeostasis by inhibiting p97, an AAA-ATPase critical for endoplasmic reticulum-associated degradation (ERAD) and autophagy [1] [5]. Unlike proteasome inhibitors (e.g., MG132), ML241 causes rapid accumulation of ubiquitinated proteins and LC3-II, triggering proteotoxic stress. Notably, ML241 lacks the immediate apoptosis induction seen with ML240, suggesting pathway-specific effects: while ML240 mobilizes caspases 3/7 within hours, ML241 primarily stabilizes proteasome substrates like UbG76V–GFP [5]. This distinction positions ML241 as a tool to dissect p97's role in protein turnover without confounding cytotoxic effects. Synergy studies reveal that ML241 enhances cell death in colon cancer lines when combined with MG132, underscoring its utility in combinatorial regimes [1].
Antiviral Activity
ML241 exhibits broad-spectrum antiviral effects by modulating host signaling pathways essential for pathogen replication. Against rotavirus, it suppresses proliferation by antagonizing ERK1/2 phosphorylation in the MAPK pathway, which subsequently activates NF-κB via IκBα inhibition [3]. Transcriptome sequencing of rotavirus-infected cells treated with ML241 confirmed downregulation of phospho-ERK1/2 and upregulation of NF-κB target genes. In vivo validation in suckling mouse models demonstrated reduced viral load, highlighting its therapeutic potential [3]. This host-directed mechanism avoids direct virus targeting, reducing the risk of resistance—a critical advantage over conventional antivirals.
Application | Target Pathway | Key Effects | Experimental Validation |
---|---|---|---|
Cancer | p97/ERAD | Ubiquitin conjugate accumulation; Synergy with proteasome inhibitors | NCI-60 panel screening; Colon cancer cell assays [5] |
Antiviral | MAPK/ERK → NF-κB | ERK1/2 dephosphorylation; IκBα degradation | Transcriptomics; In vivo rotavirus model [3] |
ML241 epitomizes the shift toward host-directed therapeutics (HDTs), which target cellular machinery co-opted by pathogens. HDTs offer advantages over direct-acting agents:
Technological innovations like the Alpha Centauri luciferase complementation assay [2] and multi-omic AI frameworks [9] now enable systematic identification of host targets. These tools can map interactions like IRF7-CBP recruitment during viral infections—a process amenable to modulation by compounds like ML241 [2] [4].
Technology | Application | Relevance to ML241 |
---|---|---|
SAR-by-design | p97 inhibitor optimization | Rational enhancement of IC₅₀ from μM to nM range [1] |
Alpha Centauri | IRF-translocation assays | Identifies kinase inhibitors (e.g., Gilteritinib) for viral antagonism [2] |
Multi-omic AI | Host-pathogen interactome modeling | Predicts microbiome-metabolite dynamics during infection [9] |
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: